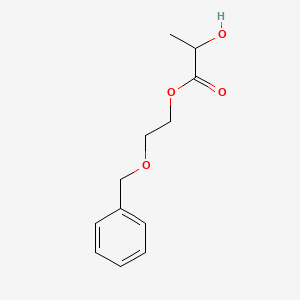
2-(Benzyloxy)ethyl 2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)ethyl 2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to an ethyl chain, which is further connected to a 2-hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)ethyl 2-hydroxypropanoate can be achieved through several methods. One common approach involves the esterification of 2-hydroxypropanoic acid (lactic acid) with 2-(benzyloxy)ethanol. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced purification techniques, such as chromatography, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)ethyl 2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the ester moiety can produce 2-(benzyloxy)ethanol .
Scientific Research Applications
2-(Benzyloxy)ethyl 2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)ethyl 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may undergo enzymatic hydrolysis to release active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)propanoic acid: Similar in structure but lacks the ethyl chain.
2-(Benzyloxy)ethanol: Contains the benzyloxy group but lacks the ester moiety.
Ethyl 2-hydroxypropanoate: Similar ester structure but lacks the benzyloxy group.
Uniqueness
2-(Benzyloxy)ethyl 2-hydroxypropanoate is unique due to the combination of its benzyloxy and ester functional groups.
Properties
CAS No. |
13808-07-6 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-phenylmethoxyethyl 2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O4/c1-10(13)12(14)16-8-7-15-9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 |
InChI Key |
PBXWRTIMUDYEEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


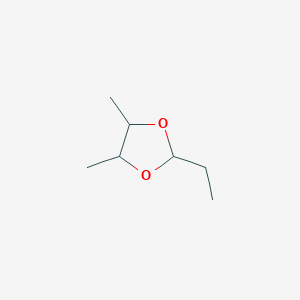

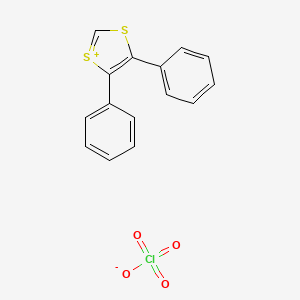
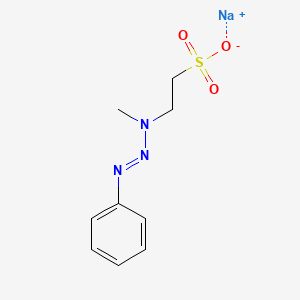
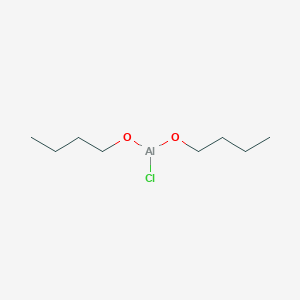
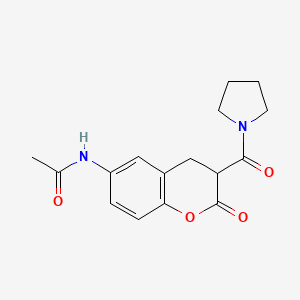

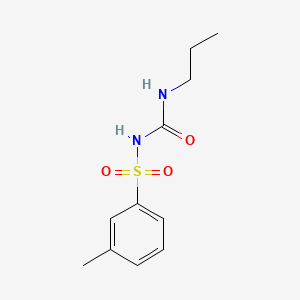
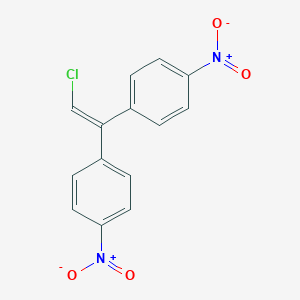
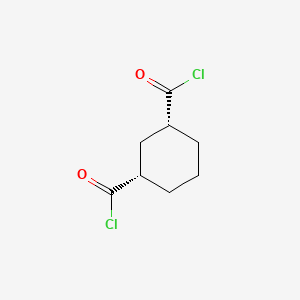
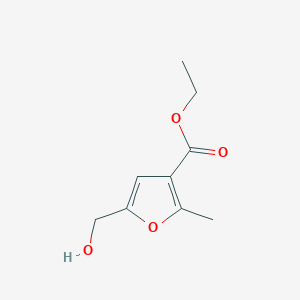
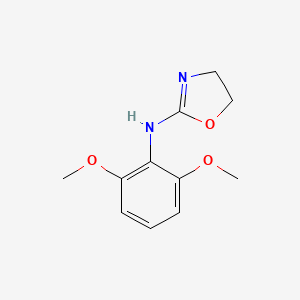

![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)
